molecular formula C17H16BrNO3 B3752989 propyl 3-[(3-bromobenzoyl)amino]benzoate

propyl 3-[(3-bromobenzoyl)amino]benzoate

Cat. No.: B3752989
M. Wt: 362.2 g/mol
InChI Key: PRVFESBIIUJBDZ-UHFFFAOYSA-N
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Description

Propyl 3-[(3-bromobenzoyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 3-bromobenzoylamino group at the 3-position. Its molecular formula is C₁₇H₁₆BrNO₃, with an average molecular mass of 362.223 g/mol and a monoisotopic mass of 361.031355 g/mol . This compound is structurally related to pharmaceutical intermediates and bioactive esters, though its specific applications remain underexplored in the provided literature.

Properties

IUPAC Name

propyl 3-[(3-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-9-22-17(21)13-6-4-8-15(11-13)19-16(20)12-5-3-7-14(18)10-12/h3-8,10-11H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFESBIIUJBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Derivatives

A positional isomer, propyl 4-[(3-bromobenzoyl)amino]benzoate, shares the same molecular formula but differs in the substitution pattern (4-position vs. 3-position on the benzoate ring). Positional isomerism can alter dipole moments, crystallinity, and binding affinities in biological systems due to differences in steric hindrance and electronic distribution.

Simplified Analogs: Propyl 3-Aminobenzoate Derivatives

Simpler derivatives lacking the bromobenzoyl group, such as propyl 3-aminobenzoate (C₁₀H₁₃NO₂, MW: 179.216 g/mol), exhibit significantly lower molecular weights and reduced lipophilicity compared to the target compound . The absence of the electron-withdrawing bromine atom in these analogs likely increases solubility in polar solvents but diminishes stability against enzymatic degradation.

Ester Chain Length Variation

Altering the ester alkyl chain impacts physicochemical properties:

  • Heptyl 3-(methanesulfonamido)benzoate (C₁₅H₂₃NO₄S, MW: 313.412 g/mol) : The heptyl chain and sulfonamide group introduce distinct solubility and metabolic stability profiles.

Functional Group Modifications

  • Butyl 3-aminobenzoate hydrochloride (C₁₁H₁₆ClNO₂, MW: 229.703 g/mol) : The hydrochloride salt form increases water solubility, contrasting with the neutral, lipophilic nature of the target compound.

Key Properties (Table 1)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Propyl 3-[(3-bromobenzoyl)amino]benzoate C₁₇H₁₆BrNO₃ 362.223 3-Bromobenzoyl, propyl ester
Propyl 4-[(3-bromobenzoyl)amino]benzoate C₁₇H₁₆BrNO₃ 362.223 4-Bromobenzoyl, propyl ester
Propyl 3-aminobenzoate C₁₀H₁₃NO₂ 179.216 Amino, propyl ester
Heptyl 3-(methanesulfonamido)benzoate C₁₅H₂₃NO₄S 313.412 Heptyl ester, sulfonamide

Pharmacokinetic Considerations

Compared to hydrochlorides (e.g., butyl 3-aminobenzoate hydrochloride), the neutral propyl ester likely exhibits higher lipid solubility, favoring blood-brain barrier penetration but requiring formulation strategies to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 3-[(3-bromobenzoyl)amino]benzoate
Reactant of Route 2
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propyl 3-[(3-bromobenzoyl)amino]benzoate

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